3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyrrolidine and pyrimidine moieties. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme functions.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine moiety and have been studied for their biological activities.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
What sets 3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-9-18(23-14(2)22-13)28-15-7-8-24(10-15)19(26)11-25-12-21-17-6-4-3-5-16(17)20(25)27/h3-6,9,12,15H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWNDVYKQWAQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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